molecular formula C14H22ClN3O B12314281 N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride

N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride

Cat. No.: B12314281
M. Wt: 283.80 g/mol
InChI Key: VTLQFCWOECXBJN-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of an azetidine ring, a pyridine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride typically involves multiple steps. One common approach is the reaction of 2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxylic acid with N,N-dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide
  • N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxylate
  • N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide sulfate

Uniqueness

N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C14H22ClN3O

Molecular Weight

283.80 g/mol

IUPAC Name

N,N-dimethyl-2-(3-pyridin-2-ylpropyl)azetidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C14H21N3O.ClH/c1-17(2)13(18)14(9-11-16-14)8-5-7-12-6-3-4-10-15-12;/h3-4,6,10,16H,5,7-9,11H2,1-2H3;1H

InChI Key

VTLQFCWOECXBJN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1(CCN1)CCCC2=CC=CC=N2.Cl

Origin of Product

United States

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